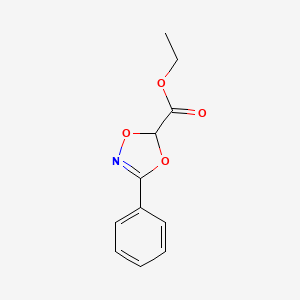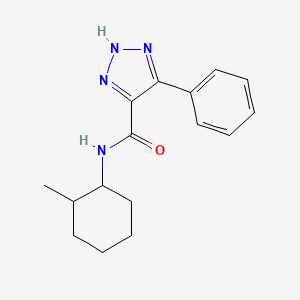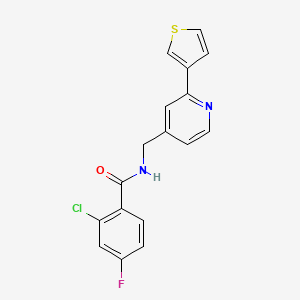![molecular formula C15H13N3O B3011849 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-43-0](/img/structure/B3011849.png)
2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The Pyrazolo [1,5- a ]pyrimidine ( PP) structural motif is a fused, rigid, and planar N -heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 161–163 ºC . The 1 H NMR (300 MHz, CDCl 3) shows δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H) .Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine derivatives (PPs) exhibit promising characteristics for optical applications:
- Solid-State Emission : Certain PPs (e.g., 4a, 4b, 4d, and 4e) exhibit good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .
Enzymatic Inhibition and Antiproliferative Activity
Compound 7d, a derivative of 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, demonstrates potent enzymatic inhibitory activity against TrkA and ALK2 (IC50: 0.087 μM and 0.105 μM, respectively). It also exhibits excellent antiproliferative activity against KM12 and EKVX cell lines (IC50: 0.82 μM and 4.13 μM, respectively) .
COPD Treatment
Utilizing the bicyclic pyrazolo[1,5-a]pyrimidine core, researchers have developed a novel library of compounds for future chronic obstructive pulmonary disease (COPD) treatment. These compounds are based on known structure-activity relationships and hold promise for managing COPD .
Antitumor Activity
Molecular docking studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antitumor activity. Further investigations into their mechanisms of action and potential therapeutic applications are ongoing .
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds with high impact in medicinal chemistry. Researchers explore their potential as chelating agents, drug candidates, and photophysical materials .
Material Science and Photophysical Properties
Due to their unique photophysical properties, pyrazolo[1,5-a]pyrimidines have attracted attention in material science. Their tunable properties make them valuable for applications such as sensors, light-emitting devices, and organic materials .
Direcciones Futuras
The future directions for “2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds could include further exploration of their potential as antitumor scaffolds , enzymatic inhibitors , and their use in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Propiedades
IUPAC Name |
2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)15(19)17-12-7-9-18-13(10-12)6-8-16-18/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWXJNZTCPYEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3011768.png)




![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)
![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)